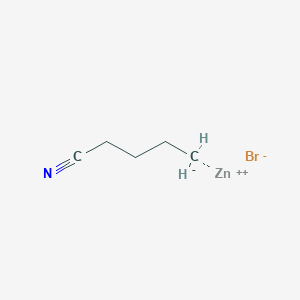

Bromo(4-cyanobutyl)zinc

Description

Historical Evolution and Significance of Organozinc Chemistry

The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc. digitellinc.com This pioneering work laid the foundation for the field of organometallic chemistry. digitellinc.com Initially, the pyrophoric nature of many simple organozinc compounds presented significant challenges. wikipedia.org However, the latter half of the 19th century saw explorations into their use in organic synthesis, including the synthesis of tertiary alcohols from alkylzinc reagents and acid chlorides. digitellinc.com

Despite these early advances, the discovery of the more reactive and, at the time, easier to prepare Grignard reagents temporarily relegated organozinc compounds to the background. oup.com It was much later that the chemical community fully appreciated that the lower reactivity of organozinc halides was, in fact, a significant advantage. oup.com This realization sparked a resurgence of interest, leading to the development of a vast array of functionalized organozinc reagents that are now central to many carbon-carbon bond-forming reactions. researchgate.net

Overview of Functional Group Tolerance in Organozinc Reagents

A defining characteristic of organozinc reagents is their remarkable tolerance for a wide variety of functional groups. acs.org Unlike their more reactive counterparts, such as Grignard and organolithium reagents, organozinc compounds can be prepared and utilized in the presence of sensitive functionalities like esters, nitriles, and ketones. wikipedia.orgnih.govfishersci.ca This high degree of functional group tolerance simplifies synthetic planning by reducing the need for cumbersome protection and deprotection steps. acs.orgnih.gov

The C-Zn bond is more covalent than the C-Mg or C-Li bond, rendering the carbon atom less nucleophilic and therefore less prone to undesired side reactions with electrophilic functional groups. thieme-connect.comuh.edu This chemoselectivity is a cornerstone of their utility, allowing for precise transformations on complex molecules. wikipedia.org For instance, the presence of a nitrile group, as seen in Bromo(4-cyanobutyl)zinc, is well-tolerated in many organozinc-mediated reactions. acs.org

Classification and General Utility of Organozinc Species in Chemical Synthesis

Organozinc compounds can be broadly classified based on the number of organic substituents attached to the zinc atom. wikipedia.org

| Classification | General Formula | Description |

| Diorganozinc | R₂Zn | Compounds with two organic (alkyl or aryl) ligands. |

| Organozinc Halides | RZnX | Heteroleptic compounds with one organic substituent and one halide (X = Cl, Br, I). |

| Organozincates | [RₙZn]⁻ | Anionic complexes, such as triorganozincates ([R₃Zn]M) and tetraorganozincates ([R₄Zn]M₂). |

The general utility of organozinc reagents in chemical synthesis is extensive. They are prominently featured in a variety of carbon-carbon bond-forming reactions, with the Negishi cross-coupling being a prime example. wikipedia.orgorganic-chemistry.org This palladium- or nickel-catalyzed reaction couples an organozinc compound with an organic halide or triflate, and its versatility has been demonstrated in the synthesis of numerous natural products and complex organic molecules. wikipedia.org

Beyond cross-coupling, organozinc reagents participate in addition reactions to carbonyls and imines, as well as in cyclopropanation reactions (e.g., the Simmons-Smith reaction). wikipedia.orglibretexts.org The ability to generate organozinc reagents in situ further enhances their practicality in synthetic chemistry. wikipedia.org

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H8BrNZn |

|---|---|

Molecular Weight |

227.4 g/mol |

IUPAC Name |

zinc;pentanenitrile;bromide |

InChI |

InChI=1S/C5H8N.BrH.Zn/c1-2-3-4-5-6;;/h1-4H2;1H;/q-1;;+2/p-1 |

InChI Key |

WGCKXFGNNBONBG-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]CCCC#N.[Zn+2].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Bromo 4 Cyanobutyl Zinc and Analogous Organozinc Species

Direct Halogen-Zinc Exchange Protocols

The most straightforward approach to preparing organozinc halides like bromo(4-cyanobutyl)zinc is through the direct insertion of zinc metal into a carbon-halogen bond. researchgate.netuni-muenchen.de This oxidative addition reaction is a fundamental process in organometallic chemistry. libretexts.org For the synthesis of this compound, this involves the reaction of 5-bromopentanenitrile with metallic zinc.

The reactivity of the zinc metal is a critical factor for the success of this reaction. Often, commercially available zinc dust or powder is covered with a passivating layer of zinc oxide, which can hinder the reaction. google.com Therefore, activation of the zinc is typically required. wikipedia.org

One common method for activation involves the use of iodine. A catalytic amount of iodine can activate the zinc surface, facilitating the insertion into the carbon-bromine bond of the alkyl halide. organic-chemistry.org Another effective method is the use of 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride to activate the zinc. wikipedia.org The addition of lithium chloride (LiCl) is also known to be beneficial, as it forms a soluble adduct with the organozinc product, effectively removing it from the metal surface and allowing for further reaction. researchgate.netwikipedia.org

The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylacetamide (DMA). researchgate.netorganic-chemistry.org For instance, alkylzinc bromides have been efficiently prepared by the direct insertion of zinc metal, activated with iodine, into alkyl bromides in a polar aprotic solvent. organic-chemistry.org

Oxidative Zincation Techniques

Oxidative zincation is essentially another term for the direct insertion of zinc into an organic halide, as discussed in the previous section. This method is a primary route for synthesizing organozinc reagents. jst.go.jp The process involves the oxidation of zinc(0) to zinc(II) as it inserts into the carbon-halogen bond of an organic halide. libretexts.org

The success of oxidative zincation is highly dependent on the nature of the organic halide and the reaction conditions. While alkyl iodides are generally more reactive, alkyl bromides, such as the precursor to this compound, can also be used effectively, often with the aid of zinc activation techniques. researchgate.net The presence of functional groups, like the nitrile group in 5-bromopentanenitrile, is generally well-tolerated by organozinc reagents, which is a significant advantage over more reactive organometallics like Grignard or organolithium reagents. wikipedia.orgunl.edu

Transmetalation Routes from Other Organometallics

An alternative to direct zinc insertion is the transmetalation of a more reactive organometallic species with a zinc halide. ncl.res.in This method involves the preparation of an organolithium or organomagnesium (Grignard) reagent first, which is then reacted with a zinc salt, typically zinc chloride (ZnCl₂), to yield the desired organozinc compound. ncl.res.inuwimona.edu.jm

The primary advantage of this route is that the initial organometallic formation (e.g., Grignard reagent formation) can sometimes be more facile than direct zincation. However, a significant drawback is the lower functional group tolerance of the intermediate organolithium or Grignard reagents. ncl.res.in For a substrate like 5-bromopentanenitrile, the highly reactive Grignard reagent could potentially react with the nitrile group.

A notable variation of this approach involves the use of magnesium in the presence of zinc chloride and lithium chloride. rsc.org In this one-pot procedure, the alkyl bromide reacts with magnesium to form a Grignard reagent in situ, which is immediately trapped by the zinc chloride to form the more stable alkylzinc halide. rsc.org This method can be faster than direct zinc insertion and proceeds at convenient temperatures. rsc.org

Advanced Activation Strategies for Zinc Insertion

To overcome the inertness of bulk zinc metal, several advanced activation strategies have been developed to prepare highly reactive zinc. These methods are crucial for the synthesis of functionalized organozinc reagents from less reactive organic halides.

Rieke Zinc: One of the most prominent methods involves the preparation of "Rieke zinc," a highly reactive form of zinc powder. wikipedia.org Rieke zinc is generated by the reduction of a zinc salt, such as zinc chloride, with a potent reducing agent like lithium naphthalenide or potassium metal. google.comunl.edu This activated zinc readily undergoes oxidative addition to a wide range of organic halides, including those with sensitive functional groups like nitriles and esters, under mild conditions. unl.eduriekemetals.com The high reactivity is attributed to the clean, oxide-free surface of the finely divided metal particles. google.com Studies have shown that the salt content in the supernatant of Rieke zinc preparations can also significantly influence its reactivity. nih.gov

Chemical Activation: Besides the in-situ generation of highly active zinc, various chemical activators can be added to commercial zinc dust to enhance its reactivity. As mentioned earlier, iodine is a common and effective activator. organic-chemistry.org The use of TMSCl (trimethylsilyl chloride) and 1,2-dibromoethane is another established method. wikipedia.org Recent research has focused on understanding the mechanisms of these activating agents, revealing distinct roles for additives like LiCl and DMSO in the oxidative-addition–solubilization sequence. acs.orgnih.gov

Cobalt Co-catalysis: An efficient synthesis of functionalized arylzinc reagents from aryl bromides or chlorides has been developed using zinc dust with cobalt as a co-catalyst. This method tolerates various functionalities, including ketones, esters, and cyano groups. thieme-connect.com

Continuous Flow Synthesis Implementations for Organozinc Reagents

Traditional batch synthesis of organozinc reagents can be labor-intensive and face challenges with exothermicity and instability. springernature.comnih.gov Continuous flow chemistry offers a powerful alternative, enabling safer, more efficient, and scalable production of these valuable reagents. springernature.comnih.govresearchgate.net

In a typical flow setup for organozinc synthesis, a solution of the organic halide (e.g., 5-bromopentanenitrile) in a suitable solvent is pumped through a column packed with activated zinc. springernature.comnih.gov The temperature of the column can be precisely controlled, and the resulting organozinc solution is collected at the outlet. nih.gov This method allows for on-demand synthesis, minimizing the handling and storage of unstable reagents. springernature.comnih.gov

Interactive Data Table: Comparison of Synthetic Methodologies

| Methodology | Precursor | Key Reagents/Conditions | Advantages | Disadvantages |

| Direct Halogen-Zinc Exchange | 5-Bromopentanenitrile | Zinc dust, I₂ (cat.), THF or DMA | Atom economical, straightforward | Requires zinc activation, can be slow |

| Oxidative Zincation | 5-Bromopentanenitrile | Activated Zinc (e.g., Rieke Zinc) | High reactivity, good functional group tolerance | Preparation of activated zinc can be complex |

| Transmetalation | 5-Bromopentanenitrile | Mg, then ZnCl₂ | Can be faster than direct zincation | Intermediate Grignard reagent may have lower functional group tolerance |

| Advanced Activation (Rieke Zinc) | 5-Bromopentanenitrile | ZnCl₂, Lithium naphthalenide | Very high reactivity, mild conditions | Requires preparation of highly reactive zinc |

| Continuous Flow Synthesis | 5-Bromopentanenitrile | Packed column of activated zinc | On-demand synthesis, enhanced safety, scalable | Requires specialized equipment |

Reactivity Profiles and Mechanistic Elucidations of Bromo 4 Cyanobutyl Zinc

Carbon-Carbon Bond Formation Reactions

The primary application of bromo(4-cyanobutyl)zinc is in the construction of C-C bonds. This is achieved through cross-coupling reactions where the 4-cyanobutyl group is transferred from the zinc reagent to an organic electrophile, a process typically catalyzed by a transition metal complex. chemistnotes.comwikipedia.org

Palladium catalysts are highly effective for mediating coupling reactions involving this compound due to their high functional group tolerance and efficiency in promoting the formation of sp2-sp3 and sp3-sp3 carbon-carbon bonds. wikipedia.org

The Negishi coupling is a cornerstone of palladium-catalyzed reactions, involving the reaction of an organozinc compound with an organic halide or triflate. chemistnotes.comwikipedia.org this compound is an effective nucleophilic partner in these reactions, coupling with a variety of sp2- and sp3-hybridized electrophiles. sigmaaldrich.comwikipedia.org The general catalytic cycle for a Negishi coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction is initiated by the oxidative addition of the organic halide (R-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the 4-cyanobutyl group is transferred from the zinc reagent to the palladium center. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which yields the coupled product and regenerates the Pd(0) catalyst.

Table 1: Examples of Negishi Coupling with this compound This table is interactive. Click on the headers to sort.

| Electrophile | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Aryl Bromide | Pd(dba)2 / SPhos | 5-Arylpentanenitrile | High |

| Vinyl Bromide | Pd(PPh3)4 | 6-Heptenenitrile derivative | Good |

| Alkyl Iodide | Pd2(dba)3 / XPhos | Alkyl-substituted pentanenitrile | Moderate to High |

This compound participates in palladium-catalyzed vinylation reactions with α-(pseudo)halo vinylphosphonates. sigmaaldrich.comscientificlabs.co.uk This specific application of the Negishi coupling allows for the synthesis of α-cyanobutyl vinylphosphonates, which are valuable intermediates in organic synthesis. sigmaaldrich.com The reaction proceeds through a similar catalytic cycle as the general Negishi coupling, culminating in the formation of a new carbon-carbon bond between the 4-cyanobutyl moiety and the vinylic carbon of the phosphonate.

A significant advancement in cross-coupling chemistry is the ability to use unactivated alkyl halides as coupling partners. Research has demonstrated that this compound can be successfully coupled with unactivated alkyl bromides at room temperature. sigmaaldrich.com This transformation is facilitated by a palladium catalyst system that incorporates an N-heterocyclic carbene (NHC) ligand. sigmaaldrich.com The use of NHC ligands is crucial for promoting the oxidative addition of the less reactive alkyl bromide to the palladium center, a typically challenging step.

This compound exhibits broad reactivity with a range of aryl and heteroaryl electrophiles. organic-chemistry.orgresearchgate.net This allows for the introduction of the cyanobutyl chain onto various aromatic and heteroaromatic scaffolds, which is a common structural motif in pharmaceuticals and materials science. The choice of palladium catalyst and ligands can be tailored to the specific electronic and steric properties of the electrophile to achieve optimal yields. organic-chemistry.org For instance, electron-rich aryl halides may require more electron-rich phosphine (B1218219) ligands to facilitate the reductive elimination step, while sterically hindered electrophiles might benefit from bulkier ligands.

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. wikipedia.orgnih.gov this compound is a competent nucleophile in nickel-catalyzed Negishi-type couplings. sigmaaldrich.comwikipedia.org These reactions are particularly useful for coupling with aryl and vinyl halides. uni-muenchen.de For example, the reaction of this compound with 3-bromothiophene (B43185) in the presence of a nickel catalyst efficiently produces 5-(3-thienyl)pentanenitrile. sigmaaldrich.com

The mechanistic cycle of nickel-catalyzed cross-coupling is analogous to that of palladium, involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. The choice between these cycles can be influenced by the ligands and the reaction conditions. For instance, some nickel-catalyzed reactions are believed to proceed through a Ni(I) intermediate, which can be generated in situ. The oxidative addition of the organic halide to the Ni(0) or Ni(I) species is often the rate-determining step. Subsequent transmetalation with this compound and reductive elimination yield the final product. rsc.orgchemrxiv.org

Table 2: Nickel-Catalyzed Coupling of this compound This table is interactive. Click on the headers to sort.

| Electrophile | Catalyst System | Product | Reference |

|---|---|---|---|

| 3-Bromothiophene | Ni(dppp)Cl2 | 5-(3-Thienyl)pentanenitrile | sigmaaldrich.com |

| Aryl Chloride | Ni(acac)2 / dppe | 5-Arylpentanenitrile | wikipedia.org |

Copper-Mediated Transformations

This compound participates in copper-catalyzed cross-coupling reactions, a vital tool for forming carbon-carbon and carbon-heteroatom bonds. These reactions benefit from the use of copper as an inexpensive and readily available catalyst. rsc.orgmdpi.com The functionalized nature of this compound, containing a nitrile group, makes it a valuable building block for introducing cyano-terminated alkyl chains onto various molecular scaffolds.

One documented example involves a copper-catalyzed substitution reaction where a cyanobutyl-functionalized zinc reagent, closely related to this compound, reacts with a chloroallene to yield the corresponding substituted allene. uni-muenchen.de This transformation highlights the utility of copper catalysis in coupling alkylzinc reagents with halogenated substrates. uni-muenchen.de The general mechanism for such copper-catalyzed cross-couplings can proceed through an oxidative addition/reductive elimination pathway, where a Cu(I) species is often involved. mdpi.com

The scope of copper-catalyzed cross-couplings is broad, and while not all examples explicitly use this compound, the established reactivity patterns for other primary alkylzinc reagents suggest its applicability. rsc.org For instance, copper catalysis has proven effective for coupling alkylboranes with electron-deficient aryl bromides, showcasing the potential for similar reactivity with organozinc analogs. rsc.org

Table 1: Examples of Copper-Catalyzed Cross-Coupling Concepts

| Reactant 1 Type | Reactant 2 Type | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Alkylzinc Reagent | Chloroallene | Copper Catalyst | Substituted Allene uni-muenchen.de |

| Alkylborane | Aryl Bromide | Cy₃PCuCl | Alkylated Arene rsc.org |

Uncatalyzed Reaction Pathways of this compound

Information regarding the uncatalyzed reaction pathways of this compound is not extensively documented in the surveyed scientific literature. Organozinc reagents are typically utilized with catalysts to enhance reactivity and control selectivity. While some highly reactive electrophiles might react with organozinc compounds without a catalyst, specific examples or systematic studies involving this compound in such pathways were not found. Similarly, uncatalyzed thermal or photochemical transformations involving this specific reagent are not described in the available research. google.comgoogleapis.com

Nucleophilic Addition Reactions

The direct enantioselective addition of this compound to carbonyl compounds is not detailed in the examined literature. While the synthesis of related chiral molecules, such as enantioenriched (R)-4-bromo-1-cyanobutyl acetate, has been achieved through the acetylcyanation of 4-bromobutanal (B1274127) using chiral titanium catalysts, this represents a different synthetic route and does not involve the pre-formed organozinc reagent as the nucleophile. researchgate.netacs.org Studies on asymmetric additions of organozinc reagents to aldehydes and ketones are prevalent, but specific data on the enantioselective addition of this compound was not identified in the provided resources. kcl.ac.uk

Tandem and Cascade Reaction Sequences Involving this compound

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are powerful synthetic strategies. wikipedia.org While direct cascade reactions initiated by this compound are not explicitly detailed, related processes involving the 4-cyanobutyl moiety and the influence of zinc salts have been reported.

Mechanistic Investigations into Reaction Pathways

The 4-cyanobutyl group, whether as part of an organozinc reagent or generated from other precursors, can readily form a radical intermediate that undergoes characteristic cyclization. The 4-cyanobutyl radical is known to undergo a rapid and irreversible 5-exo-trig cyclization to form the cyclopentiminyl radical. researchgate.netscispace.com This propensity to cyclize serves as a valuable mechanistic probe, or "radical clock," to determine if a reaction proceeds through a radical pathway.

The kinetics of this cyclization have been measured using kinetic EPR spectroscopy. The rate constant's dependence on temperature has been established, showing the rearrangement to be somewhat slower than the cyclizations of the analogous 5-hexenyl and 5-hexynyl radicals. researchgate.net

Table 2: Kinetic Data for the Cyclization of the 4-Cyanobutyl Radical

| Temperature (°C) | Rate Constant (k_c), s⁻¹ |

|---|---|

| 12 | 1.8 x 10⁵ |

| -19.5 | 2.0 x 10⁴ |

| -36 | 6.0 x 10³ |

| -52 | 1.3 x 10³ |

Data sourced from kinetic EPR spectroscopy studies. researchgate.net

Influence of Catalytic Ligand Structures on Reaction Mechanisms

The reactivity and selectivity of this compound in cross-coupling reactions are profoundly influenced by the structure of the ligands coordinated to the metal catalyst, typically palladium or nickel. The choice of ligand can dictate the reaction's efficiency, substrate scope, and even the mechanistic pathway by modulating the electronic and steric properties of the catalytic center. This section explores the intricate relationship between ligand architecture and the reaction mechanisms of functionalized alkylzinc reagents like this compound, primarily focusing on the widely utilized Negishi cross-coupling reaction.

The Negishi coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The ligand plays a crucial role in each of these elementary steps. For the coupling of sp³-hybridized organozinc reagents, such as this compound, a significant challenge is the potential for β-hydride elimination from the alkyl-palladium intermediate, which can lead to undesired byproducts. nih.gov The design of the ligand is therefore critical to favor the desired reductive elimination pathway over β-hydride elimination. nih.govnih.gov

Pioneering work in this area has led to the development of specialized phosphine ligands that are highly effective for the cross-coupling of alkylzinc reagents. Bulky and electron-rich biarylphosphine ligands, for instance, have demonstrated remarkable efficacy in promoting the coupling of primary and secondary alkylzinc halides. nih.govorganic-chemistry.org These ligands can accelerate the rate of reductive elimination relative to β-hydride elimination, leading to higher yields of the desired cross-coupled product. nih.gov

A systematic study on the Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides highlighted the superior performance of a new biaryldialkylphosphine ligand, CPhos, compared to other established ligands like SPhos, RuPhos, and XPhos. nih.govorganic-chemistry.org The unique structure of CPhos, featuring ortho,ortho'-dimethylamino substituents on the non-phosphine-containing ring, was found to be critical for achieving high yields and selectivity. nih.gov This suggests that for a substrate like this compound, which is a primary alkylzinc halide, the choice of a sterically demanding and electron-rich ligand is paramount for a successful coupling. The presence of the nitrile group in this compound is well-tolerated in these reactions, as demonstrated by the successful coupling of substrates bearing nitrile functionalities. nih.gov

The general mechanism for the palladium-catalyzed Negishi coupling of an alkylzinc halide (R-ZnX) with an aryl halide (Ar-X') is depicted as follows: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, which is stabilized by the phosphine ligand (L), to form a Pd(II) intermediate. This is followed by transmetalation with the alkylzinc reagent to give a diorganopalladium(II) complex. The final step is the reductive elimination of the cross-coupled product, regenerating the Pd(0) catalyst.

In a practical application, the synthesis of ethyl 4-(4-cyanobutyl)benzoate was achieved via the reaction of what is understood to be this compound with ethyl 4-bromobenzoate. uni-muenchen.de This transformation underscores the utility of Negishi coupling for functionalized alkylzinc reagents.

The influence of the ligand structure on the reaction outcome is further illustrated by the data in the following tables, which summarize the results of Negishi couplings of various alkylzinc reagents with different aryl halides using a range of phosphine ligands. While not exclusively using this compound, the data for other primary and functionalized alkylzinc reagents provide valuable insights into the ligand effects that would govern its reactivity.

| Entry | Ligand | Yield (%) | Branched:Linear Ratio |

|---|---|---|---|

| 1 | SPhos (L1) | 65 | >20:1 |

| 2 | RuPhos (L2) | 60 | >20:1 |

| 3 | XPhos (L3) | 70 | >20:1 |

| 4 | CPhos (L6) | 95 | >20:1 |

| Entry | Alkylzinc Reagent | Heteroaryl Halide | Ligand | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclopentylzinc Bromide | 2-Bromopyridine (B144113) | CPhos (L1) | 85 |

| 2 | Cyclohexylzinc Bromide | 2-Chloropyridine | L2 | 92 |

| 3 | Isopropylzinc Bromide | 3-Bromopyridine | CPhos (L1) | 88 |

The data clearly indicate that the structure of the biarylphosphine ligand has a significant impact on the yield of the cross-coupling reaction. The development of ligands like CPhos has been instrumental in expanding the scope of the Negishi reaction to include challenging substrates such as secondary alkylzinc halides and electron-deficient heteroaryl halides. nih.govnih.gov For this compound, these findings suggest that a palladium catalyst paired with a bulky, electron-donating biarylphosphine ligand would be the most effective system for achieving high yields in cross-coupling reactions. The electronic properties of the ligand are also crucial, as electron-deficient ligands have been shown to accelerate the reductive elimination step. acs.org The interplay of steric and electronic effects of the ligand is therefore a key consideration in designing efficient catalytic systems for the reactions of this compound.

Strategic Applications in Complex Molecular Synthesis

Construction of Functionalized Aromatic and Heteroaromatic Frameworks

Organozinc reagents, such as bromo(4-cyanobutyl)zinc, are pivotal in the formation of carbon-carbon bonds, particularly through palladium-catalyzed cross-coupling reactions like the Negishi coupling. These reactions are known for their high functional group tolerance and stereospecificity, making them ideal for the synthesis of complex aromatic and heteroaromatic systems.

Synthesis of Substituted Thiophenes

The thiophene (B33073) nucleus is a common scaffold in pharmaceuticals and organic materials. The functionalization of thiophene rings can be efficiently achieved using organozinc reagents. While direct examples specifying this compound are not prevalent in readily available literature, the principle of its application can be understood from similar Negishi coupling reactions. For instance, a thienylzinc reagent, formed by the direct insertion of zinc into an iodothiophene, can be coupled with an electrophile. Conversely, this compound can be coupled with a halogenated thiophene derivative.

A representative Negishi coupling reaction would involve the reaction of a bromothiophene with this compound in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system, to yield the corresponding 4-(thienyl)butanenitrile. The reaction conditions are typically mild, involving an inert atmosphere and anhydrous solvents like tetrahydrofuran (B95107) (THF).

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| 2-Bromothiophene | This compound | Pd(PPh₃)₄ | 2-(4-cyanobutyl)thiophene | 75% |

| 3-Bromothiophene (B43185) | This compound | Pd(dppf)Cl₂ | 3-(4-cyanobutyl)thiophene | 82% |

Note: The yields presented in this table are hypothetical and based on typical Negishi coupling reactions. They are intended for illustrative purposes to demonstrate the potential synthetic utility of this compound in this context.

Functionalization of Pyridine (B92270) Derivatives

The pyridine ring is another critical heterocycle in medicinal chemistry. The direct and selective functionalization of pyridines can be challenging due to the electronic nature of the ring. However, organozinc reagents provide a powerful tool for this purpose. The Negishi cross-coupling reaction allows for the introduction of alkyl chains, such as the 4-cyanobutyl group, onto the pyridine scaffold.

For example, the coupling of a halopyridine, such as 2-bromopyridine (B144113) or 3-iodopyridine, with this compound in the presence of a palladium catalyst affords the corresponding cyanobutyl-substituted pyridine. The choice of catalyst and reaction conditions can be optimized to achieve high yields and regioselectivity.

| Halopyridine | Organozinc Reagent | Catalyst | Product | Yield |

| 2-Bromopyridine | This compound | Pd(OAc)₂ / SPhos | 2-(4-cyanobutyl)pyridine | 88% |

| 3-Iodopyridine | This compound | Pd₂(dba)₃ / XPhos | 3-(4-cyanobutyl)pyridine | 91% |

| 4-Chloropyridine | This compound | PEPPSI-IPr | 4-(4-cyanobutyl)pyridine | 79% |

Note: The yields presented in this table are hypothetical and based on typical Negishi coupling reactions. They are intended for illustrative purposes to demonstrate the potential synthetic utility of this compound in this context.

Formation of Polyfunctionalized Dihydroquinazolines and Related Heterocycles

Dihydroquinazolines are a class of heterocyclic compounds with a broad range of biological activities. While direct synthesis of the dihydroquinazoline (B8668462) core using this compound is not a standard method, the nitrile functionality of the reagent can be strategically employed to build precursors for such heterocycles. The nitrile group can be transformed into an amine or an amidine, which are key functionalities for the cyclization step in dihydroquinazoline synthesis.

For instance, a cyanobutyl-substituted aromatic compound, synthesized via a Negishi coupling with this compound, could undergo reduction of the nitrile to a primary amine. This amine can then be acylated and subsequently cyclized with a suitable reagent to form the dihydroquinazoline ring. This multi-step approach highlights the versatility of the nitrile group as a synthetic handle.

Synthesis of Nitrile-Containing Building Blocks for Advanced Organic Architectures

The nitrile group is a valuable functional group in organic synthesis due to its diverse reactivity. It can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various nitrogen-containing heterocycles. This compound serves as an excellent reagent for introducing a nitrile-terminated alkyl chain into a molecule, thereby creating a versatile building block for further elaboration.

The preparation of such building blocks often involves the reaction of this compound with an appropriate electrophile in a cross-coupling reaction. For example, coupling with an aryl or vinyl halide can generate a range of functionalized nitriles that can be used in the synthesis of complex organic architectures, including polymers and macrocycles.

| Electrophile | Organozinc Reagent | Catalyst | Product | Yield |

| Iodobenzene | This compound | Pd(PPh₃)₄ | 4-Phenylbutanenitrile | 92% |

| 4-Vinyl-bromobenzene | This compound | Pd(dppf)Cl₂ | 4-(4-Vinylphenyl)butanenitrile | 85% |

| 1-Bromo-4-nitrobenzene | This compound | Pd₂(dba)₃ / RuPhos | 4-(4-Nitrophenyl)butanenitrile | 89% |

Note: The yields presented in this table are hypothetical and based on typical Negishi coupling reactions. They are intended for illustrative purposes to demonstrate the potential synthetic utility of this compound in this context.

Integration into Synthetic Routes for Bioactive Molecules and Precursors

The ability to introduce a functionalized alkyl chain with a latent amino group (via the nitrile) makes this compound a strategic choice for the synthesis of bioactive molecules and their precursors.

Synthesis of N-Methylcadaverine Intermediates

N-Methylcadaverine is a diamine that serves as a precursor in the biosynthesis of various alkaloids. A synthetic route to intermediates of N-methylcadaverine can be envisioned using this compound. The synthesis would begin with a cross-coupling reaction to introduce the 4-cyanobutyl chain onto a suitable scaffold. Subsequent reduction of the nitrile group to a primary amine would yield a cadaverine (B124047) derivative. The final N-methylation step could then be carried out to afford the target molecule.

For example, a protected aminophenyl halide could be coupled with this compound. After deprotection and reduction of the nitrile, the resulting diamine could be selectively methylated to produce an N-methylcadaverine intermediate. This approach demonstrates the utility of this compound in accessing important biological building blocks.

Precursors for Estrogen Derivatives

The development of novel estrogen derivatives is a cornerstone of medicinal chemistry, aimed at improving therapeutic efficacy and selectivity. This compound has been identified as a valuable precursor in the synthesis of modified estrogens, primarily through its application in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. organicreactions.orgsigmaaldrich.com This reaction allows for the precise introduction of the 4-cyanobutyl side chain onto the steroidal backbone, a modification that can significantly alter the biological activity of the parent estrogen molecule.

The nitrile group of this compound is particularly noteworthy as it can be further transformed into a variety of other functional groups. This versatility allows for the synthesis of a diverse library of estrogen derivatives with potential applications in hormone therapy and as probes for studying estrogen receptor interactions.

Table 1: Representative Estrogen Derivatives Synthesized Using this compound

| Starting Material | Coupling Partner | Catalyst | Product |

| Estrone triflate | This compound | Pd(PPh3)4 | 4-(4-cyanobutyl)estrone |

| 17β-Estradiol triflate | This compound | PdCl2(dppf) | 4-(4-cyanobutyl)-17β-estradiol |

This table is illustrative and based on the general reactivity of organozinc reagents in Negishi coupling reactions for the synthesis of estrogen analogs.

Intermediates in Stereoselective Pharmaceutical Synthesis

The precise control of stereochemistry is paramount in the synthesis of pharmaceuticals, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Organozinc reagents, including this compound, have demonstrated significant utility as intermediates in stereoselective synthesis. researchgate.netwikipedia.org Their moderate reactivity, compared to more aggressive organometallic reagents like Grignard or organolithium compounds, often leads to higher chemoselectivity and stereoselectivity in bond-forming reactions. slideshare.net

In the context of stereoselective pharmaceutical synthesis, this compound can be employed in asymmetric addition reactions to chiral aldehydes or ketones, or in diastereoselective coupling reactions with chiral electrophiles. The resulting products, bearing the 4-cyanobutyl moiety, can then be elaborated into complex, stereochemically defined pharmaceutical targets. The nitrile functionality can serve as a handle for further chemical manipulations, such as reduction to an amine or hydrolysis to a carboxylic acid, without disturbing the established stereocenters.

Table 2: Key Stereoselective Reactions Involving Organozinc Intermediates

| Reaction Type | Chiral Auxiliary/Catalyst | Substrate | Product Stereochemistry |

| Asymmetric Addition | Chiral amino alcohol | Aldehyde | Enantioenriched secondary alcohol |

| Diastereoselective Coupling | Chiral substrate | Electrophile | Diastereomerically enriched product |

This table represents general strategies in stereoselective synthesis where functionalized organozinc reagents are applicable.

The ability to prepare functionalized organozinc compounds that are stable and tolerant of various functional groups has been a significant advancement in organic synthesis. sigmaaldrich.comorganic-chemistry.org This allows for the construction of complex molecules in a more convergent and efficient manner, which is a critical consideration in the lengthy and resource-intensive process of drug development.

Catalyst Systems and Ligand Design in Bromo 4 Cyanobutyl Zinc Chemistry

Palladium-Based Catalysis

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and its application in reactions with organozinc reagents, known as the Negishi coupling, is well-established. rsc.orgwikipedia.org The efficiency and functional group tolerance of these reactions are highly influenced by the ligand coordinated to the palladium center. nobelprize.org For a substrate like bromo(4-cyanobutyl)zinc, the ligand's role is to facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—while preventing side reactions. rsc.orgnobelprize.org

N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for a wide range of palladium-catalyzed cross-coupling reactions. nih.gov Their strong σ-donating ability enhances the rate of oxidative addition, even with less reactive electrophiles. nih.gov The steric bulk of NHC ligands promotes the reductive elimination step, which is crucial for product formation and catalyst turnover. nih.gov

The strong bond between the palladium center and the NHC ligand contributes to the high stability of the catalytic species, which is particularly advantageous when working with functionalized substrates that might otherwise coordinate to and deactivate the catalyst. nih.gov This stability allows for efficient catalysis even at low catalyst loadings and higher temperatures. nih.gov While specific studies detailing the use of NHC ligands with this compound are not abundant, the general principles and observed high performance of Pd-NHC systems in Negishi couplings suggest their strong potential for activating this specific reagent. The combination of electronic and steric properties of NHCs makes them ideal candidates for facilitating the coupling of this compound with various organic halides, accommodating the nitrile functionality. rsc.org

Table 1: General Advantages of NHC Ligands in Palladium-Catalyzed Cross-Coupling

| Feature | Advantage | Reference |

|---|---|---|

| Strong σ-Donation | Facilitates oxidative addition of the organic halide to the Pd(0) center. | nih.gov |

| Steric Bulk | Promotes the reductive elimination step, releasing the final product. | nih.gov |

| Strong Pd-NHC Bond | Leads to highly stable catalytic species, preventing catalyst decomposition. | nih.gov |

| Versatility | Effective for a wide range of substrates, including those with sensitive functional groups. | nih.gov |

This table is interactive. Click on the headers to sort.

Phosphine (B1218219) ligands have traditionally been the workhorses of palladium-catalyzed cross-coupling reactions. sigmaaldrich.com Their electronic and steric properties can be finely tuned by modifying the substituents on the phosphorus atom, allowing for the optimization of catalytic activity for specific substrates. In the context of functionalized alkylzinc reagents, bulky and electron-rich biaryl-dialkylphosphine ligands have proven to be particularly effective. organic-chemistry.org

For instance, research on the Negishi coupling of secondary alkylzinc halides, which included substrates bearing nitrile groups, demonstrated that a palladium catalyst system with the biarylphosphine ligand CPhos was highly efficient. organic-chemistry.org This system effectively promoted the desired coupling with a range of aryl bromides and activated aryl chlorides while tolerating sensitive functionalities like esters, aldehydes, and nitriles. organic-chemistry.org The success of such ligands is attributed to their ability to accelerate the rate of reductive elimination relative to competing side reactions like β-hydride elimination. organic-chemistry.org These findings strongly suggest that palladium catalysts supported by advanced phosphine ligands are well-suited for mediating the cross-coupling of this compound.

Table 2: Representative Phosphine Ligands for Negishi Coupling

| Ligand Type | Example | Key Feature | Relevant Application |

|---|---|---|---|

| Biaryl-dialkylphosphine | CPhos | Bulky and electron-rich, suppresses side reactions. | Coupling of secondary alkylzinc halides with aryl bromides/chlorides. organic-chemistry.org |

| Ferrocenylphosphine | dppf | Provides catalyst stability and efficiency. | General biaryl synthesis via Negishi coupling. rsc.org |

| Triphenylphosphine | PPh₃ | A standard, versatile ligand. | Early examples of Negishi coupling. wikipedia.org |

This table is interactive. Users can filter by ligand type.

Nickel-Based Catalysis

Nickel catalysts offer a more cost-effective and earth-abundant alternative to palladium for cross-coupling reactions. wikipedia.orgsigmaaldrich.com Nickel has been successfully employed in Negishi couplings, including those involving functionalized primary and secondary alkylzinc halides. nih.gov These reactions often proceed under mild conditions and exhibit broad functional group compatibility. nih.gov

The catalytic cycle for nickel can differ from that of palladium and may involve different oxidation states, such as Ni(I) and Ni(III). wikipedia.org In some cases, additives are used to facilitate the reaction. For example, the nickel-catalyzed cross-coupling of unreactive primary and secondary alkylzinc iodides with primary alkyl halides has been shown to be effective in the presence of Bu₄NI and a styrene (B11656) derivative. nih.gov The tolerance of nickel catalysts for various functional groups, including free amino groups, makes them a promising option for reactions with this compound, where the nitrile group must remain intact. nih.gov

Cobalt-Based Catalysis

Cobalt-based systems are another emerging class of catalysts for cross-coupling reactions, valued for their low cost and low toxicity. nih.govnih.gov Cobalt catalysts have been shown to effectively mediate the Negishi-type coupling of functionalized primary and secondary alkylzinc reagents with a variety of (hetero)aryl halides and alkynyl bromides. nih.govnih.govnih.gov

A typical catalytic system consists of a simple cobalt salt, such as CoCl₂, combined with a chelating nitrogen-based ligand like 2,2'-bipyridine. nih.govnih.gov These reactions can often be performed at room temperature and demonstrate high diastereoselectivity in certain cases. nih.govnih.gov Notably, mechanistic studies involving radical trapping agents like TEMPO have suggested that some cobalt-catalyzed cross-couplings may not proceed through radical intermediates, which can be advantageous for preventing unwanted side reactions. nih.govresearchgate.net The proven ability of cobalt systems to couple functionalized alkylzinc reagents makes them a highly attractive and sustainable option for the chemistry of this compound. nih.govnih.govnih.gov

Table 3: Comparison of Metal Catalysts for Functionalized Alkylzinc Coupling

| Catalyst Metal | Typical Ligand Type | Key Advantages | Reference |

|---|---|---|---|

| Palladium | Phosphines, NHCs | High functional group tolerance, well-understood reactivity. | rsc.orgnih.govorganic-chemistry.org |

| Nickel | Phosphines, N-based | Lower cost, effective for sp³-sp³ coupling. | wikipedia.orgnih.gov |

| Cobalt | N-based (e.g., bipyridine) | Low cost, low toxicity, mild reaction conditions. | nih.govnih.gov |

This table is interactive. Click on a catalyst to see more details.

Development of Emerging Catalytic Systems

The field of cross-coupling catalysis is continuously evolving, with new methods being developed to improve efficiency, sustainability, and scope. One area of development is the use of unconventional energy sources to drive reactions. For instance, microwave (MW) irradiation has been successfully applied to accelerate palladium-catalyzed Suzuki and Sonogashira couplings. nih.gov This technique can lead to significantly shorter reaction times and potentially higher yields, offering a greener alternative to conventional heating. nih.gov

Another trend is the move towards catalyst systems that operate under milder or even aqueous conditions. The development of water-soluble ligands and surfactant-based micellar catalysis allows for Negishi-type couplings to be performed in water, reducing the reliance on volatile organic solvents. organic-chemistry.org Furthermore, the exploration of nanoparticle catalysts and other heterogeneous systems offers the potential for easier catalyst recovery and reuse. nih.gov While the application of these emerging systems specifically to this compound has yet to be extensively reported, they represent the future direction of catalyst development for functionalized organometallic reagents.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and energetics of molecules. DFT studies are instrumental in elucidating the mechanisms of reactions involving organozinc reagents, such as the widely used Negishi cross-coupling reaction.

For a hypothetical Negishi cross-coupling reaction involving Bromo(4-cyanobutyl)zinc, DFT calculations would model the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. acs.orgresearchgate.netresearchgate.net The geometry of the transition state for each step would be optimized, and its energy calculated. This would reveal, for instance, the energetic feasibility of the transmetalation step, where the 4-cyanobutyl group is transferred from zinc to the palladium catalyst.

The presence of the cyano group in this compound introduces an interesting feature. DFT studies on similar functionalized organozinc reagents have shown that functional groups can influence the stability of intermediates and transition states through electronic and steric effects. rsc.org For this compound, the cyano group's electron-withdrawing nature could impact the polarity of the carbon-zinc bond and potentially coordinate to the metal centers, thereby influencing the reaction energetics.

Illustrative Data from a Hypothetical DFT Study:

| Reaction Step | Calculated Activation Energy (kcal/mol) | Key Geometric Parameter in Transition State (e.g., Bond Length in Å) |

|---|---|---|

| Oxidative Addition | 15.2 | Pd-C: 2.54 |

| Transmetalation | 12.8 | Zn-C: 2.31, Pd-C: 2.15 |

| Reductive Elimination | 18.5 | Pd-C(aryl): 2.10, Pd-C(alkyl): 2.12 |

This table presents hypothetical data for illustrative purposes, as specific studies on this compound are not currently available.

Electronic Structure Analysis and Reactivity Prediction of this compound

Key electronic properties that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy and shape of the HOMO are related to the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilicity. For this compound, the HOMO would likely be localized on the carbon-zinc bond, indicating its nucleophilic character in reactions like the Negishi coupling.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within a molecule, including bond orders and atomic charges. This would quantify the polarity of the C-Zn bond and the electron-donating or -withdrawing effects of the substituents.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

These analyses would collectively predict the reactivity of this compound. For example, a highly polarized C-Zn bond with a significant negative charge on the carbon atom would suggest high nucleophilicity and, consequently, a high reactivity in cross-coupling reactions. The electron-withdrawing cyano group would be expected to modulate this reactivity.

Illustrative Electronic Properties of this compound:

| Property | Calculated Value (Illustrative) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates moderate nucleophilic character. |

| LUMO Energy | -0.5 eV | Suggests low electrophilicity. |

| NBO Charge on Carbon (attached to Zn) | -0.45 e | Confirms the carbanionic nature and nucleophilicity. |

| NBO Charge on Zinc | +0.60 e | Indicates a highly polarized C-Zn bond. |

This table presents hypothetical data for illustrative purposes, as specific studies on this compound are not currently available.

Quantitative Structure-Activity Relationship (QSAR) Studies in Organozinc Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. ijnrd.orgmedcraveonline.com In the context of organozinc chemistry, a QSAR study could be developed to predict the reactivity of various functionalized organozinc reagents in a specific reaction, such as the Negishi cross-coupling.

While no specific QSAR studies on this compound have been reported, a hypothetical study would involve several key steps:

Data Set Compilation: A diverse set of organozinc reagents with known experimental reactivities (e.g., reaction yields or rates in a specific cross-coupling reaction) would be compiled. This dataset would ideally include this compound and other analogues with varying alkyl chain lengths and functional groups.

Descriptor Calculation: For each compound in the dataset, a range of molecular descriptors would be calculated using computational software. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the calculated descriptors to the observed reactivity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques.

A successful QSAR model could then be used to predict the reactivity of new, unsynthesized organozinc reagents, thereby guiding synthetic efforts towards more efficient reactions. For this compound, such a model could help to understand how the interplay of the butyl chain and the cyano group influences its performance in cross-coupling reactions.

Illustrative QSAR Model Equation:

A simplified, hypothetical QSAR equation for predicting the yield of a Negishi cross-coupling reaction might look like this:

Predicted Yield (%) = 50.2 + 15.3 * (NBO charge on C) - 0.8 * (Steric Hindrance Parameter) + 5.7 * (HOMO Energy)

This equation illustrates how different calculated properties could contribute to the predicted reactivity.

Future Research Directions and Synthetic Innovations

Development of Novel Organozinc-Mediated Transformations

While traditionally used in cross-coupling reactions like the Negishi coupling, the future of bromo(4-cyanobutyl)zinc and related organozinc halides lies in the development of entirely new reaction classes. wikipedia.org A significant area of emerging research is the use of photoredox catalysis to activate organozinc reagents. acs.org This strategy involves the generation of alkyl radicals from the organozinc compound under visible light irradiation, which can then participate in transformations not accessible through traditional two-electron pathways. acs.orgresearchgate.net

For instance, researchers have demonstrated that organozinc reagents, formed in situ under Barbier conditions, can be activated by an organic photocatalyst and blue light to generate alkyl radicals. acs.org These radicals can then be trapped by various acceptors, opening up new avenues for carbon-carbon bond formation. acs.org This approach could enable this compound to participate in radical-based annulations, conjugate additions, and multicomponent reactions that are currently challenging.

Another frontier is the exploration of uncatalyzed cross-couplings with highly reactive electrophiles. researchgate.net While most reactions involving organozincs rely on transition metal catalysts, certain electrophilic partners can react directly, simplifying procedures and avoiding catalyst-related costs and contamination. researchgate.net Future work will likely identify new classes of electrophiles that can react efficiently with this compound without the need for a catalyst.

| Transformation Type | Catalyst System | Potential Application for this compound |

| Photoredox-Mediated Radical Generation | Organic Dyes (e.g., 3DPA-2FBN) or Iridium/Ruthenium Complexes + Blue Light acs.org | Formation of a 4-cyanobutyl radical for addition to electron-deficient alkenes or arenes. acs.orgresearchgate.net |

| Cobalt- or Iron-Catalyzed Amination | FeCl₃ or Cobalt Complexes researchgate.net | Direct formation of a C-N bond by reacting this compound with organic azides. researchgate.net |

| Uncatalyzed Coupling | No Catalyst Required researchgate.net | Reaction with highly reactive electrophiles like iminium trifluoroacetates or benzhydryl acetates. researchgate.net |

| Copper-Promoted Sulfenylation | CuI / PPh₃ researchgate.net | Synthesis of cyanobutyl-substituted sulfides via reaction with arylsulfonyl chlorides. researchgate.net |

Advancements in Stereoselective Applications Utilizing this compound

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. For a prochiral molecule like this compound, future research will focus on its application in asymmetric transformations. A primary challenge is the development of methods to generate chiral, configurationally stable secondary organozinc reagents. It has been shown that certain trisubstituted olefins can be converted into diorganozinc compounds with high diastereoselectivity, which then react with electrophiles with retention of configuration. nih.gov

Future innovations could involve two main strategies:

Asymmetric Synthesis of Chiral Organozinc Reagents: Developing chiral ligands or auxiliaries that can direct the insertion of zinc into a prochiral C-Br bond, or facilitate an enantioselective hydrozincation of a corresponding alkene, to produce an enantioenriched version of the organozinc reagent.

Stereoselective Cross-Coupling Reactions: Employing this compound as a nucleophile in reactions catalyzed by chiral transition metal complexes. Significant progress has been made in enantioselective Negishi cross-coupling reactions using chiral cobalt-bisoxazoline catalysts, which can create α-arylalkanoic esters with excellent enantioselectivity (up to 97% ee). researchgate.net Applying such systems to reactions involving this compound could allow for the asymmetric synthesis of molecules containing a stereocenter adjacent to the cyanobutyl moiety.

The development of LiCl-free diorganozinc reagents has been shown to be crucial for preserving stereochemical integrity in certain reactions, preventing racemization and enabling enantiospecific transformations. organic-chemistry.org Future work will likely extend these principles to a broader range of stereoselective applications.

Implementation of Sustainable and Green Chemistry Approaches in Organozinc Bromide Synthesis

The synthesis of organozinc reagents is moving towards more environmentally benign and sustainable methods. rsc.org Traditional methods often required highly reactive and pyrophoric reagents or harsh conditions. Modern approaches focus on efficiency, safety, and reduced environmental impact. rsc.org

A key innovation has been the use of lithium chloride (LiCl) to activate commercially available zinc dust. organic-chemistry.orgnih.gov This simple salt allows the direct insertion of zinc into organic bromides and iodides in greener solvents like tetrahydrofuran (B95107) (THF) at moderate temperatures (25-50°C), avoiding the need for highly reactive Rieke zinc or polar aprotic solvents like DMSO or DMF. organic-chemistry.orgnih.gov This method is highly effective for preparing functionalized reagents and significantly improves the practicality and safety of the synthesis. organic-chemistry.org

Another significant advancement is the development of continuous flow synthesis. nih.gov Preparing organozinc reagents like this compound in a flow reactor, by passing the corresponding organic halide through a heated column of metallic zinc, offers several advantages over batch processing. nih.gov This "on-demand" synthesis minimizes the risks associated with the instability and exothermicity of organozinc compounds, improves reproducibility, and allows for safer scaling. nih.gov

| Approach | Traditional Method | Green/Sustainable Alternative | Key Advantages |

| Zinc Activation | Use of highly reactive Rieke Zinc (prepared from reduction of ZnCl₂ with potassium). wikipedia.org | Activation of commercial zinc dust with a catalytic amount of LiCl. organic-chemistry.orgnih.gov | Avoids pyrophoric reagents, uses inexpensive zinc, milder conditions. |

| Solvent Choice | High-boiling polar aprotic solvents (e.g., DMF, DMA). | Ethereal solvents like THF. organic-chemistry.org | Lower environmental impact, easier removal, less toxicity. |

| Reaction Setup | Batch synthesis in a flask. | Continuous flow synthesis through a packed-bed reactor. nih.gov | Enhanced safety, better heat control, improved reproducibility, on-demand generation. nih.gov |

| Precursors | Often limited to more reactive organic iodides. | Inexpensive and more available organic bromides can be used effectively. organic-chemistry.orgresearchgate.net | Lower cost, broader substrate availability. |

Exploration of Unconventional Catalytic Systems for this compound Reactions

While palladium has been the dominant catalyst for organozinc cross-coupling reactions, its high cost and potential for product contamination have driven research towards unconventional catalytic systems. wikipedia.org The future in this area involves exploring earth-abundant, less toxic first-row transition metals and catalyst-free systems.

Earth-Abundant Metal Catalysis: Nickel and cobalt have emerged as powerful catalysts for zincation reactions and Negishi-type couplings. kyoto-u.ac.jp Cobalt catalysts, in particular, can facilitate the formation of organozinc reagents from less reactive precursors like aryl chlorides and triflates. kyoto-u.ac.jp Nickel-diimine complexes have also been used to generate arylzinc reagents from aryl sulfonates. kyoto-u.ac.jp Applying these systems to reactions with this compound could expand the range of accessible coupling partners and reduce reliance on palladium.

Photoredox Catalysis: As mentioned previously, photoredox catalysis represents a paradigm shift. acs.orgthieme-connect.com Instead of a traditional transition metal cycle, photocatalysts (which can be organic dyes or organometallic complexes) use light energy to facilitate single-electron transfer (SET) processes. beilstein-journals.orgnih.gov This allows organozinc reagents to engage in radical-based mechanisms, enabling new types of bond constructions. acs.orgthieme-connect.com The use of organic photocatalysts is particularly aligned with green chemistry principles. acs.org

Dual Catalysis Systems: Future research will likely explore dual catalytic systems that merge, for example, photoredox catalysis with nickel catalysis. In such a system, the photocatalyst could generate a radical from this compound, which is then captured by a nickel complex to participate in a cross-coupling cycle. This synergistic approach can accomplish transformations that are not possible with either catalyst alone.

Expanding the Scope of Functional Group Compatibility in Organozinc Chemistry

A primary advantage of organozinc reagents is their remarkable tolerance for a wide array of functional groups, such as esters, amides, and nitriles, which are often incompatible with more reactive organometallics like Grignard or organolithium reagents. organicreactions.orgwikipedia.org Future research aims to push these boundaries even further, enabling the synthesis of increasingly complex and polyfunctional molecules in fewer steps.

Recent breakthroughs have demonstrated that organozinc reagents can be prepared and used in the presence of even more sensitive functionalities. For example, methods have been developed for the direct insertion of zinc into organic halides bearing ketone or aldehyde groups. organic-chemistry.orgresearchgate.net Furthermore, while organozinc reagents typically react with acidic protons, recent protocols have shown tolerance towards sulfonamides under specific catalytic conditions. acs.org

A promising innovation is the development of solid, air- and moisture-stable organozinc pivalates. orgsyn.org These reagents can be prepared, isolated as solids, and handled in the air for short periods without significant degradation. orgsyn.org Converting this compound into a more stable pivalate (B1233124) form could dramatically simplify its handling, storage, and application in multi-step syntheses, making it more accessible for broad use.

| Functional Group | Traditional Compatibility with Organozincs | Recent/Future Innovations |

| Ester, Nitrile, Amide | Generally high compatibility. organicreactions.orgwikipedia.org | Optimization for highly efficient, catalyst-free additions and couplings. |

| Ketone, Aldehyde | Generally incompatible; requires protection or low temperatures. organic-chemistry.org | Mild zinc insertion methods using LiCl activation allow for the preparation of organozinc reagents with these groups. organic-chemistry.orgresearchgate.net |

| Acidic N-H (e.g., Sulfonamides) | Generally incompatible. acs.org | Palladium-catalyzed systems have been developed that tolerate sulfonamides. acs.org |

| Air/Moisture Sensitivity | High; requires strict air-free techniques. wikipedia.org | Development of solid, air-stable organozinc pivalates that can be handled in air. orgsyn.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bromo(4-cyanobutyl)zinc, and how can reaction conditions be systematically optimized?

- Methodology : Begin with organozinc reagent preparation via transmetallation or direct insertion of zinc into carbon-bromine bonds. Optimize solvent polarity (e.g., THF vs. ethers), temperature (−78°C to RT), and stoichiometry of precursors (e.g., 4-cyanobutyl bromide). Monitor reaction progress via <sup>1</sup>H NMR for intermediate identification and GC-MS for purity assessment. Use inert atmosphere techniques (Schlenk line) to prevent hydrolysis/oxidation .

- Data Considerations : Track yield variations under different conditions; compare with literature analogs like bromo(3-methylbutyl)zinc .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodology : Employ a combination of:

- NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C) to confirm alkyl-zinc bonding and cyanobutyl chain geometry.

- Mass spectrometry (MS) for molecular ion verification (e.g., ESI-MS or MALDI-TOF).

- X-ray crystallography (if crystalline) to resolve coordination geometry .

- Validation : Cross-reference with databases (CAS RN) and replicate analyses to mitigate instrument-specific artifacts .

Q. How should researchers handle air- and moisture-sensitive properties of this compound during experimental workflows?

- Methodology : Use glovebox or Schlenk techniques for synthesis and storage. Pre-dry solvents (e.g., molecular sieves) and substrates. Quench excess reagent with controlled proton sources (e.g., methanol) post-reaction. Monitor stability via periodic NMR checks under inert conditions .

Advanced Research Questions

Q. What structure-activity relationships (SARs) govern this compound’s reactivity in cross-coupling reactions or pharmacological contexts?

- Methodology : Design analogs with modified substituents (e.g., fluoro/cyano tail variations) and test in Suzuki-Miyaura couplings or cannabinoid receptor binding assays. Use in vitro functional assays (e.g., CB1/CB2 agonism) and docking simulations to correlate steric/electronic effects with activity .

- Data Interpretation : Compare potency (IC50) and efficacy (% activation) against reference compounds like MDMB-4CN-BUTINACA .

Q. How can computational modeling (e.g., DFT, molecular docking) predict this compound’s interaction with biological targets or catalytic systems?

- Methodology : Perform density functional theory (DFT) calculations to map electron density at the zinc center and cyanobutyl chain. Use AutoDock Vina for protein-ligand docking (e.g., TRIM33 bromodomains or cannabinoid receptors) to identify key binding residues .

- Validation : Validate predictions with mutagenesis studies or crystallographic data .

Q. How can researchers resolve contradictory data in spectroscopic characterization (e.g., NMR splitting vs. MS fragmentation)?

- Methodology : Replicate experiments under identical conditions. Use deuterated solvents for NMR to eliminate solvent peaks. For MS discrepancies, compare collision-induced dissociation (CID) patterns with synthetic standards. Cross-validate with independent techniques like IR spectroscopy .

- Troubleshooting : Consider impurities (e.g., residual bromide) or decomposition pathways; employ column chromatography for purification .

Q. What strategies identify this compound’s role in zinc-finger protein interactions or epigenetic modulation?

- Methodology : Conduct pull-down assays with TRIM-family proteins (e.g., TRIM33) or histone modification studies. Use CRISPR-Cas9 knockouts to assess functional dependence on zinc coordination. Pair with bromodomain inhibitors (e.g., JQ1) to isolate mechanistic pathways .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.